molecular formula C29H28FN5O3 B2630517 2-(2-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223859-55-9

2-(2-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2630517
CAS RN: 1223859-55-9
M. Wt: 513.573
InChI Key:
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Description

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

Molecular docking studies were performed to investigate the binding modes of the proposed compounds .


Chemical Reactions Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Physical And Chemical Properties Analysis

Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13c nuclear magnetic resonance (13C NMR), as well as that of the mass spectral data, were used as the appropriate characterization techniques for the chemical structures of all newly synthesized compounds .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with similar structural frameworks, including various triazoloquinazoline derivatives, have been synthesized and characterized to understand their chemical properties and potential applications. For instance, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides has been reported, showcasing positive inotropic activity in isolated rabbit-heart preparations, indicating their potential in cardiovascular research (Liu et al., 2009). Similarly, the preparation of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides through multistep syntheses demonstrates the versatile chemical manipulations applicable to triazoloquinazoline derivatives, highlighting their potential in drug discovery and development processes (Danylchenko et al., 2016).

Biological Activity and Applications

The biological activities of similar compounds have been explored through computational predictions and empirical studies. For example, triazoloquinazoline derivatives have been identified as potential candidates for treating male reproductive and erectile dysfunction, demonstrating the utility of such compounds in therapeutic applications (Danylchenko et al., 2016). Moreover, new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized with the aim of identifying structures essential for anticancer activity, illustrating the role these compounds may play in oncology research (Reddy et al., 2015).

Synthetic Methodologies

The synthesis of these complex molecules involves innovative methodologies that can be adapted for the preparation of a wide range of heterocyclic compounds. Techniques such as solvent-free conditions and multi-component reactions have been employed to create tetrahydrobenzimidazoquinazolinones and triazoloquinazolinones, underscoring the chemical diversity and synthetic accessibility of these structures (Shaabani et al., 2006).

Mechanism of Action

The core structure of hit compound 1 consists of 1,2,4-triazolo[4,3-a]quinoxaline ring system attached with hydrophilic NH linker at C-4 followed by hydrophobic tail . The predicted binding mode of hit compound shows that the compound targets nine non-conserved amino acid residues .

Future Directions

For the development of new and potent antimalarial drugs, a virtual library with three points of randomization of novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment was designed . The library of 1561 compounds has been investigated by both virtual screening and molecular docking methods using falcipain-2 as a target enzyme .

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN5O3/c1-18(2)15-31-26(36)21-12-13-23-25(14-21)35-28(33(27(23)37)16-20-10-8-19(3)9-11-20)32-34(29(35)38)17-22-6-4-5-7-24(22)30/h4-14,18H,15-17H2,1-3H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWQIXHWGVRBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N4C2=NN(C4=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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